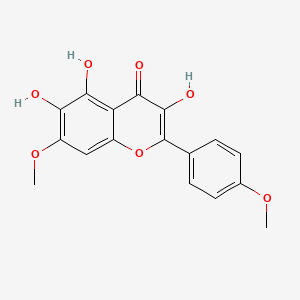
3,5,6-Trihydroxy-7,4'-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Trihydroxy-7,4’-dimethoxyflavone is a flavone that can be isolated from Centaurea nervosa . It is a natural product derived from plant source . The major leaf flavonoid of Dodonaea angustifolia, an important South African traditional medicine, has been identified as 5,7,4’-trihydroxy-3,6-dimethoxyflavone .
Synthesis Analysis
Demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone with 30% anhydrous aluminum chloride in acetonitrile afforded a mixture of 5,6-dihydroxy-3,4′,7-trimethoxyflavone and 5,6,7-trihydroxy-3,4′-dimethoxyflavone .Molecular Structure Analysis
The molecular formula of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone is C17H14O7 . The average mass is 330.29 Da . The monoisotopic mass is 330.073944 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone include a density of 1.6±0.1 g/cm3, a boiling point of 630.4±55.0 °C at 760 mmHg, and a flash point of 236.4±25.0 °C .Wissenschaftliche Forschungsanwendungen
Allelopathic and Antifungal Applications
A study identified a flavone structurally similar to 3,5,6-Trihydroxy-7,4'-dimethoxyflavone in allelopathic rice, exhibiting significant inhibitory activities against weeds and fungal pathogens. This suggests its potential role in agricultural weed and disease management (Kong et al., 2004).
Antibacterial Properties
Research on Acanthospermum hispidum DC revealed two flavones, closely related to this compound, exhibiting antibacterial activity against various bacterial strains, indicating potential applications in antibacterial treatments (Edewor & Olajire, 2011).
Antioxidant and Anticholinergic Properties
A study on a related flavone, 4′,5,7-Trihydroxy-3,6-dimethoxyflavone, highlighted its significant antioxidant properties and inhibitory effects on certain human enzymes, suggesting its relevance in neurodegenerative disease research (Durmaz, 2019).
Pharmacological Bioactivities and Nutraceutical Potential
Tricin, a flavone structurally related to this compound, has been linked to various health benefits due to its pharmacological bioactivities. Its potential as a nutraceutical and chemopreventive agent against cancer is notable (Jiang et al., 2020).
Cancer Chemopreventive Properties
A study on Huperzia species identified high content of tricin, a related flavone, demonstrating its potential as a colorectal cancer chemopreventive agent (Armijos et al., 2016).
Zukünftige Richtungen
The future directions of research on 3,5,6-Trihydroxy-7,4’-dimethoxyflavone could include further studies on its biosynthesis, regulation, biological significance, pharmacological effects, and potential role as a chemopreventive and anticancer agent . Additionally, a metabolic engineering strategy is proposed to produce tricin in sufficient amounts for further experimentation, and increase its accumulation in wheat grain endosperm as a nutraceutical .
Eigenschaften
CAS-Nummer |
99499-82-8 |
|---|---|
Molekularformel |
C17H14O7 |
Molekulargewicht |
330.29 g/mol |
IUPAC-Name |
3,5,6-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)17-16(21)15(20)12-10(24-17)7-11(23-2)13(18)14(12)19/h3-7,18-19,21H,1-2H3 |
InChI-Schlüssel |
JLFOFYBNCNKHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O |
| 99499-82-8 | |
Synonyme |
3,5,6-THDMOF 3,5,6-trihydroxy-4',7'-dimethoxyflavone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)

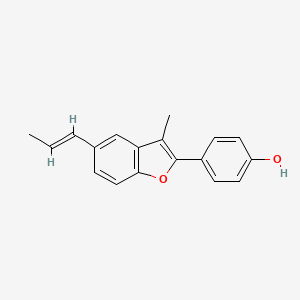


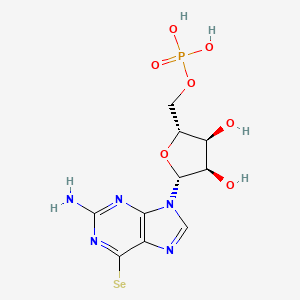


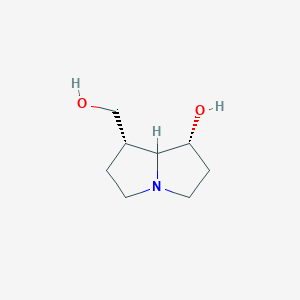
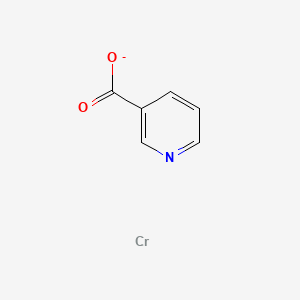

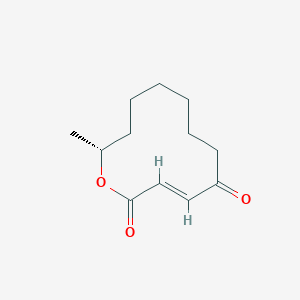

![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
